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Which Enzymes and Transporters Should Our
Lorlatinib DDI Assay Cover?
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Compound Focus: Lorlatinib acetate

CAS No.: 1924207-18-0

Cat. No.: S539185

Lorlatinib has a complex interaction profile. The table below summarizes the key enzymes and transporters

based on clinical DDI studies, which should be the primary focus of your screening assays [1] [2].

Table 1: Key Drug-Metabolizing Enzymes and Transporters Affected by Lorlatinib

Effect of Clinical Change (vs. . .

EnzymelTransporter . Clinical Recommendation
Lorlatinib probe alone)

CYP3A4/5 Moderate Not quantified in this Avoid co-administration with strong
Inducer [1] study, but known to be CYP3A inducers. Dose adjustment
[2] induced [3] may be needed for sensitive CYP3A

substrates [4].

P-glycoprotein (P- Moderate 167% AUCe, 163% Avoid P-gp substrates with a

ap) Inducer [1] Cmax (Fexofenadine) narrow therapeutic window [1] [2].
[2] [1112]

CYP2C9 Weak 143% AUCo, 115% No dose modifications typically

Inducer [1] Cmax (Tolbutamide) [1] needed [1] [2].
[2] [2]
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Effect of Clinical Change (vs. . .
EnzymelTransporter o Clinical Recommendation
Lorlatinib probe alone)
UGT1A Weak 145% AUCe, 128% No dose modifications typically

Inducer [1] Cmax (Acetaminophen) needed [1] [2].
[2] [1]1[2]

CYP2B6 Weak 125% AUCe, 127% No dose modifications typically
Inducer [1] Cmax (Bupropion) [1] needed [1] [2].
[2] [2]

This interaction profile stems from Lorlatinib's action as a pregnane X receptor (PXR) activator, which

triggers the upregulation of these drug-metabolizing enzymes and transporters [2].

How Can We Model Lorlatinib's Complex Induction in
Vitro?
A significant challenge is that Lorlatinib exhibits time-dependent inhibition and induction of CYP3A4/5

simultaneously. Its net effect as a moderate inducer is only observed after multiple doses, as the inducing

effect overcomes the initial inhibitory effect [2].

The following workflow is recommended for a comprehensive in vitro to in vivo extrapolation:
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Key Experimental Considerations:

¢ Cell Model: Use human cryopreserved hepatocytes, as they retain full transcriptional machinery and
are the gold standard for evaluating enzyme induction [2].
¢ Probe Substrates: Validate your assay using established probe substrates:
o CYP3AA4/5: Midazolam [2]
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(e]

CYP2B6: Bupropion [1] [2]

CYP2C9: Tolbutamide [1] [2]

P-gp: Fexofenadine [1] [2]

UGT: Acetaminophen [1] [2]

o Data Interpretation: Account for Lorlatinib's autoinduction. Your model should reflect that the net

[¢]

[¢]

[e]

inducing effect is clearest after steady-state is achieved (e.g., after 15 days of daily dosing in clinical
studies) [1] [2].

What Are Critical Pitfalls in Lorlatinib DDI Assays and
How to Avoid Them?

Table 2: Common Assay Pitfalls and Troubleshooting Guide

Pitfall Risk/Consequence Recommended Solution

Ignoring Time- Underestimating the net induction Treat cell models or in vivo systems for
Dependent effect by measuring only after multiple days (e.g., 2-3 days in vitro / 15
Kinetics short-term exposure. days in vivo) to capture steady-state

induction [1] [2].

Over-relying on Misclassifying Lorlatinib as an Conduct time-course experiments to
Single-Timepoint inhibitor instead of an inducer. observe the shift from initial inhibition to
Data sustained induction [2].

Using Data cannot be correlated with Use the clinically validated probe
Inappropriate known clinical DDI studies, substrates listed in the section above to
Probe Substrates reducing predictive power. benchmark your assay [1] [2].

Neglecting P-gp Missing key interactions with Ensure P-gp induction is part of the core
Transporter important co-medications (e.g., screening panel, given its classification as
Assays some DOACS). a moderate inducer [1] [2].
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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